molecular formula C32H35ClN2O4 B14956179 3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(octahydro-2H-quinolizin-1-ylmethyl)propanamide

3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(octahydro-2H-quinolizin-1-ylmethyl)propanamide

Cat. No.: B14956179
M. Wt: 547.1 g/mol
InChI Key: XVXNJUKXGMYQSQ-UHFFFAOYSA-N
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Description

The compound 3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[(octahydro-1H-quinolizin-1-yl)methyl]propanamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a furochromen core, a chlorophenyl group, and a quinolizidine moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[(octahydro-1H-quinolizin-1-yl)methyl]propanamide involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the furochromen core: This can be achieved through a cyclization reaction involving a suitable precursor such as a hydroxycoumarin derivative.

    Introduction of the chlorophenyl group: This step typically involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.

    Attachment of the quinolizidine moiety: This can be done through a reductive amination reaction using octahydroquinolizine and a suitable aldehyde or ketone.

    Final coupling: The final step involves coupling the intermediate with a propanamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.

    Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to achieve the desired purity levels.

    Quality control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[(octahydro-1H-quinolizin-1-yl)methyl]propanamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or azides.

Scientific Research Applications

3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[(octahydro-1H-quinolizin-1-yl)methyl]propanamide:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[(octahydro-1H-quinolizin-1-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Modulating their activity and affecting cellular processes.

    Interfere with DNA or RNA: Affecting gene expression and protein synthesis.

    Modulate signaling pathways: Influencing cellular communication and response mechanisms.

Comparison with Similar Compounds

3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[(octahydro-1H-quinolizin-1-yl)methyl]propanamide: can be compared with other similar compounds, such as:

    Psoralens: Known for their photoreactive properties and used in phototherapy.

    Coumarins: Known for their anticoagulant and antimicrobial activities.

    Quinolizidines: Known for their diverse biological activities, including antimalarial and anticancer properties.

The uniqueness of 3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[(octahydro-1H-quinolizin-1-yl)methyl]propanamide

Properties

Molecular Formula

C32H35ClN2O4

Molecular Weight

547.1 g/mol

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-3-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]propanamide

InChI

InChI=1S/C32H35ClN2O4/c1-19-24(12-13-29(36)34-17-22-6-5-15-35-14-4-3-7-28(22)35)32(37)39-31-20(2)30-26(16-25(19)31)27(18-38-30)21-8-10-23(33)11-9-21/h8-11,16,18,22,28H,3-7,12-15,17H2,1-2H3,(H,34,36)

InChI Key

XVXNJUKXGMYQSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C)CCC(=O)NCC5CCCN6C5CCCC6

Origin of Product

United States

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